molecular formula C22H21BrN4O3S B10964717 ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10964717
M. Wt: 501.4 g/mol
InChI Key: GGQGFWCJIWGZPM-SFQUDFHCSA-N
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Description

ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, ethyl pyrazole, and thiazolopyrimidine precursors. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, amines, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar structures but different substituents.

    Uniqueness: Its unique combination of functional groups and potential biological activity.

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H21BrN4O3S/c1-4-26-11-10-16(25-26)12-17-20(28)27-19(14-6-8-15(23)9-7-14)18(21(29)30-5-2)13(3)24-22(27)31-17/h6-12,19H,4-5H2,1-3H3/b17-12+

InChI Key

GGQGFWCJIWGZPM-SFQUDFHCSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Br

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Br

Origin of Product

United States

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